N-Hydroxy-5-methylfuran-2-carboximidamide hydrochloride
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Overview
Description
N-Hydroxy-5-methylfuran-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C6H8N2O2·HCl. It is known for its unique structure, which includes a furan ring substituted with a hydroxy group and a carboximidamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-5-methylfuran-2-carboximidamide hydrochloride typically involves the reaction of 5-methylfuran-2-carboximidamide with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 0-5°C. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-5-methylfuran-2-carboximidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydroxy and carboximidamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Hydroxy-5-methylfuran-2-carboximidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-Hydroxy-5-methylfuran-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxy and carboximidamide groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-5-methylfuran-2-carboximidamide
- 5-Methylfuran-2-carboximidamide hydrochloride
- N-Hydroxy-2-furancarboximidamide
Uniqueness
N-Hydroxy-5-methylfuran-2-carboximidamide hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy and carboximidamide groups make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C6H9ClN2O2 |
---|---|
Molecular Weight |
176.60 g/mol |
IUPAC Name |
N'-hydroxy-5-methylfuran-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-4-2-3-5(10-4)6(7)8-9;/h2-3,9H,1H3,(H2,7,8);1H |
InChI Key |
NJCRICLVEZHESJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=NO)N.Cl |
Origin of Product |
United States |
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